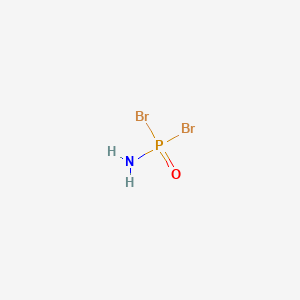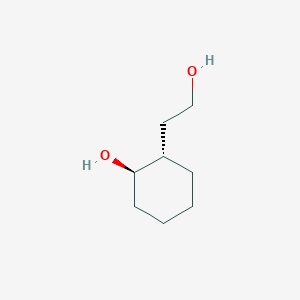
(1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol is a chiral alcohol compound with a cyclohexane ring structure. This compound is characterized by the presence of a hydroxyethyl group attached to the second carbon of the cyclohexane ring, and a hydroxyl group attached to the first carbon. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of 2-(2-oxoethyl)cyclohexan-1-one using a chiral borane reagent can yield the desired chiral alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes typically use metal catalysts such as palladium or platinum to facilitate the reduction of the precursor compounds under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-oxoethyl)cyclohexan-1-one.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving chiral alcohols. It can also serve as a substrate for studying metabolic pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as intermediates in the synthesis of pharmaceutical agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chiral nature of the compound can lead to enantioselective interactions, affecting the overall biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(2-Hydroxyethyl)cyclopentan-1-ol: A similar compound with a cyclopentane ring instead of a cyclohexane ring.
(1R,2S)-2-(2-Hydroxyethyl)cycloheptan-1-ol: A similar compound with a cycloheptane ring.
Uniqueness
(1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol is unique due to its specific ring size and chiral configuration. The cyclohexane ring provides a stable and rigid structure, while the (1R,2S) configuration offers distinct stereochemical properties that can influence its reactivity and interactions.
Propriétés
Numéro CAS |
27345-72-8 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(1R,2S)-2-(2-hydroxyethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16O2/c9-6-5-7-3-1-2-4-8(7)10/h7-10H,1-6H2/t7-,8+/m0/s1 |
Clé InChI |
KELMAQQLJLWUAY-JGVFFNPUSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)CCO)O |
SMILES canonique |
C1CCC(C(C1)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





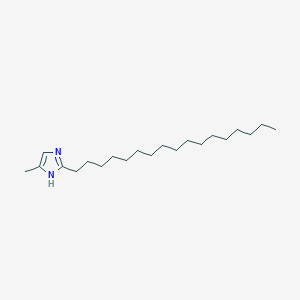

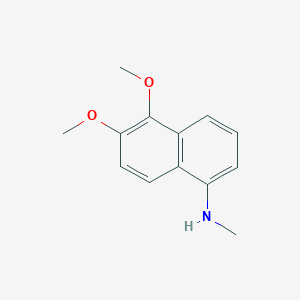
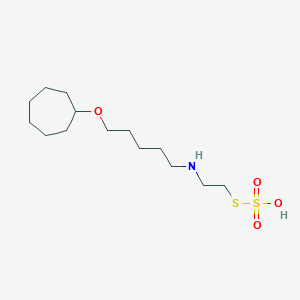
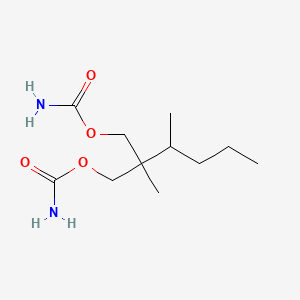



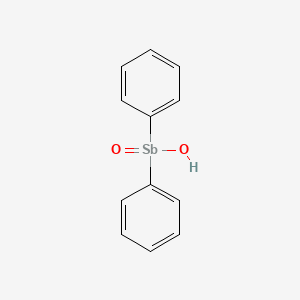
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)
